molecular formula C14H7ClN2O4 B6405447 2-(4-Chloro-3-cyanophenyl)-4-nitrobenzoic acid, 95% CAS No. 1261948-40-6

2-(4-Chloro-3-cyanophenyl)-4-nitrobenzoic acid, 95%

Cat. No. B6405447
CAS RN: 1261948-40-6
M. Wt: 302.67 g/mol
InChI Key: PWLWPPRZKSQHLX-UHFFFAOYSA-N
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Description

2-(4-Chloro-3-cyanophenyl)-4-nitrobenzoic acid, 95% (hereafter referred to as 4-CNPA) is an organic compound that has been studied for its various applications in the scientific research field. It is a white crystalline solid, with a molecular weight of 315.5 g/mol, and a melting point of 109-111°C. 4-CNPA is soluble in water, ethanol, and methanol, and is insoluble in most organic solvents.

Scientific Research Applications

4-CNPA has a wide range of applications in the scientific research field. It has been used as a building block for the synthesis of various organic compounds, such as 4-chloro-3-cyanophenyl-4-nitrobenzamide and 4-chloro-3-cyanophenyl-4-nitrobenzyl ether. It has also been used as a reagent in the synthesis of a variety of organic compounds, such as 4-chloro-3-cyanophenyl-2-nitrobenzoic acid and 4-chloro-3-cyanophenyl-4-nitrobenzoyl chloride. Additionally, 4-CNPA has been used in the synthesis of various pharmaceuticals, such as the anticonvulsant drug carbamazepine and the anti-inflammatory drug ibuprofen.

Mechanism of Action

4-CNPA has been studied for its ability to inhibit the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the production of prostaglandins, which are molecules that play a role in inflammation and pain. 4-CNPA has been shown to bind to the active site of COX-2, thus inhibiting its activity and reducing the production of prostaglandins.
Biochemical and Physiological Effects
4-CNPA has been studied for its potential therapeutic effects. In animal studies, 4-CNPA has been shown to reduce inflammation and pain. Additionally, 4-CNPA has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β. Furthermore, 4-CNPA has been shown to reduce the severity of allergic reactions in animal models of asthma.

Advantages and Limitations for Lab Experiments

4-CNPA is a relatively inexpensive compound that is widely available, making it a convenient reagent for laboratory experiments. Additionally, 4-CNPA is relatively stable, and can be stored for extended periods of time without significant degradation. However, 4-CNPA is a strong acid, and as such can be hazardous to handle and use in the laboratory. Furthermore, 4-CNPA is a potent inhibitor of COX-2, and as such should be used with caution in experiments involving this enzyme.

Future Directions

There are a number of potential future directions for 4-CNPA research. One potential direction is to further investigate the therapeutic potential of 4-CNPA. This could involve exploring the potential of 4-CNPA as an anti-inflammatory and analgesic drug. Additionally, further research could be conducted to explore the potential of 4-CNPA as an adjuvant in the treatment of allergic diseases. Another potential direction is to explore the potential of 4-CNPA as a building block for the synthesis of novel organic compounds. This could involve exploring the potential of 4-CNPA as a precursor for the synthesis of various pharmaceuticals. Finally, further research could be conducted to explore the potential of 4-CNPA as a reagent for the synthesis of various organic compounds. This could involve exploring the potential of 4-CNPA in the synthesis of various polymers and other organic compounds.

Synthesis Methods

4-CNPA can be synthesized using a nitration reaction of 4-chloro-3-cyanophenol (4-CCP). This reaction is conducted in a mixture of nitric acid, sulfuric acid, and acetic acid. The nitronium ion generated from the nitric acid is then used to nitrate the 4-CCP, resulting in the formation of 4-CNPA.

properties

IUPAC Name

2-(4-chloro-3-cyanophenyl)-4-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7ClN2O4/c15-13-4-1-8(5-9(13)7-16)12-6-10(17(20)21)2-3-11(12)14(18)19/h1-6H,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWLWPPRZKSQHLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00690788
Record name 4'-Chloro-3'-cyano-5-nitro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00690788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261948-40-6
Record name 4'-Chloro-3'-cyano-5-nitro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00690788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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